对六苯基

描述

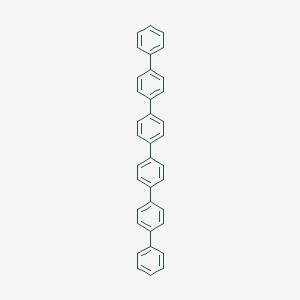

Para-Sexiphenyl, also known as p-Sexiphenyl, is an organic compound composed of six phenyl rings linked together in a linear arrangement. This compound is a member of the oligophenyl family and is known for its rigid structure, strong intermolecular interactions, and extended pi-electron system. These properties contribute to its high charge carrier mobility and luminescence efficiency, making it a promising material for various electronic and optoelectronic applications .

科学研究应用

Para-Sexiphenyl has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying the electronic properties of conjugated systems.

Biology: Investigated for its potential use in biosensors due to its luminescent properties.

Medicine: Explored for its potential in drug delivery systems and as a component in medical imaging devices.

Industry: Widely used in the production of organic light-emitting diodes (OLEDs), organic thin-film transistors (OTFTs), and organic photovoltaic cells (OPVs) due to its high electron mobility and luminescence efficiency

作用机制

Target of Action

p-Sexiphenyl, also known as 6P, is a type of organic material that has been extensively studied in the field of materials science due to its unique properties and potential applications in various electronic and optoelectronic devices . The primary targets of p-Sexiphenyl are the electronic structures of the materials it interacts with .

Mode of Action

The interaction of p-Sexiphenyl with its targets involves the formation of strong intermolecular interactions and an extended pi-electron system, which leads to high charge carrier mobility and luminescence efficiency . The angle-resolved valence band photoemission results taken parallel and perpendicular to the molecular axis are compared to those of sexiphenyl and interpreted in terms of intra- and inter-molecular band dispersion .

Pharmacokinetics

The physicochemical properties of drugs can provide an essential value for predicting their bioavailability

Result of Action

The molecular and cellular effects of p-Sexiphenyl’s action are primarily observed in its interaction with electronic structures. The compound’s high electron mobility enables efficient charge transport in organic field-effect transistors (OFETs), while its high luminescence efficiency makes it an attractive choice for organic diodes . Additionally, the unique electronic properties of p-Sexiphenyl have been harnessed to create high-performance organic photovoltaics (OPVs) with good stability and durability .

Action Environment

Environmental factors can influence the action, efficacy, and stability of p-Sexiphenyl. For instance, the growth of p-Sexiphenyl crystals under physical-vapor-transport conditions has been shown to affect the compound’s properties . Furthermore, the excited-state dynamics and nonlinear optical properties of p-Sexiphenyl epitaxial nanofibers grown on muscovite mica have been studied, exhibiting amplified spontaneous emission and random lasing at low photoexcitation fluences .

生化分析

Biochemical Properties

The biochemical properties of p-Sexiphenyl are largely determined by its unique molecular structure. The arrangement of the six phenyl rings gives rise to strong intermolecular interactions and an extended pi-electron system, which leads to high charge carrier mobility and luminescence efficiency .

Cellular Effects

Its high charge carrier mobility and luminescence efficiency suggest that it could potentially influence cell function if introduced into a biological system .

Molecular Mechanism

The molecular mechanism of p-Sexiphenyl’s effects is primarily related to its electronic properties. Its extended pi-electron system allows for efficient charge transport, and its rigid structure enables strong intermolecular interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, p-Sexiphenyl has been shown to have high stability and durability, making it a promising material for use in electronic devices .

Metabolic Pathways

As an organic material used in electronics, p-Sexiphenyl is not involved in metabolic pathways in the traditional sense. Its unique electronic properties could potentially influence metabolic processes if it were introduced into a biological system .

Transport and Distribution

The transport and distribution of p-Sexiphenyl within cells and tissues have not been extensively studied, as it is primarily used in materials science rather than in biological systems .

Subcellular Localization

Its unique electronic properties suggest that it could potentially localize to areas of the cell where charge transport is important .

准备方法

Synthetic Routes and Reaction Conditions

Para-Sexiphenyl can be synthesized through several methods, including organometallic synthesis under Suzuki and Kumada conditions. One common approach involves the use of a nickel complex in the presence of bipyridine with dimethylformamide as the solvent. This method starts with 4-bromo-para-terphenyl and 4-bromo-para-quaterphenyl as precursors . Another method involves the solution growth of para-Sexiphenyl crystals, which can be achieved through physical vapor transport .

Industrial Production Methods

In industrial settings, para-Sexiphenyl is often produced using large-scale organic synthesis techniques. The physical vapor transport method is particularly favored for producing high-purity single-crystal films, which are essential for optoelectronic applications .

化学反应分析

Types of Reactions

Para-Sexiphenyl undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Halogenation and nitration are common substitution reactions for para-Sexiphenyl, often using reagents like bromine or nitric acid.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in carbon tetrachloride for halogenation; concentrated nitric acid for nitration.

Major Products Formed

Oxidation: Phenyl ketones and carboxylic acids.

Reduction: Phenyl alcohols.

Substitution: Halogenated or nitrated phenyl derivatives.

相似化合物的比较

Para-Sexiphenyl is often compared with other oligophenyl compounds such as para-Quaterphenyl and para-Octiphenyl. While all these compounds share similar structural features, para-Sexiphenyl is unique due to its optimal balance between rigidity and flexibility, which enhances its electronic properties. Other similar compounds include:

Para-Quaterphenyl: Composed of four phenyl rings, it has lower electron mobility compared to para-Sexiphenyl.

Para-Octiphenyl: Composed of eight phenyl rings, it has higher rigidity but lower solubility and processability.

Para-Sexiphenyl stands out due to its high charge carrier mobility, luminescence efficiency, and versatility in various applications, making it a valuable compound in scientific research and industrial applications .

属性

IUPAC Name |

1-phenyl-4-[4-[4-(4-phenylphenyl)phenyl]phenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H26/c1-3-7-27(8-4-1)29-11-15-31(16-12-29)33-19-23-35(24-20-33)36-25-21-34(22-26-36)32-17-13-30(14-18-32)28-9-5-2-6-10-28/h1-26H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEMDSNVUUOCIED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20196353 | |

| Record name | 1,1':4',1'':4'',1''':4''',1'''':4'''',1'''''-Sexiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4499-83-6 | |

| Record name | 1,1′:4′,1′′:4′′,1′′′:4′′′,1′′′′:4′′′′,1′′′′′-Sexiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4499-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Hexaphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004499836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1':4',1'':4'',1''':4''',1'''':4'''',1'''''-Sexiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1':4',1'':4'',1''':4''',1'''':4'''',1'''''-sexiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.546 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-HEXAPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RD49NY98YH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B32192.png)

![5-Chloropyrazolo[1,5-a]pyrimidine](/img/structure/B32228.png)